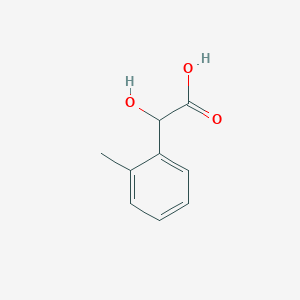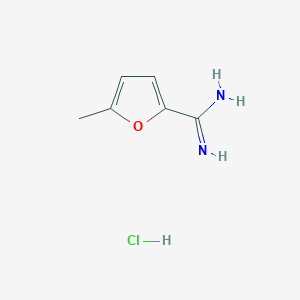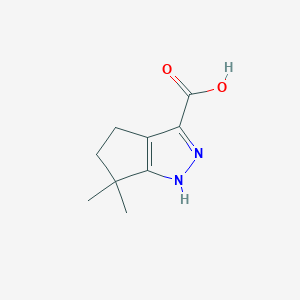
Ethyl 6-chloro-5-cyanonicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 6-chloro-5-cyanonicotinate involves a two-step process. The first step involves the reaction of ethyl 5-cyano-6-hydroxynicotinate with thionyl chloride and N,N-dimethyl-formamide under heating or reflux conditions. The second step involves the reaction with sodium hydrogencarbonate in water and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 210.62 g/mol . The compound’s structure has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.62 g/mol . It is typically stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of P2Y12 Receptor Antagonists
Ethyl 6-chloro-5-cyanonicotinate is utilized in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling with 4-piperidinecarboxylic acid and benzylsulfonamide, facilitating the production of large quantities for preclinical and clinical studies (Andersen et al., 2013).
Improvement in Synthetic Routes
Research has focused on improving the synthetic route for producing key intermediates like this compound. These improvements have led to increased process yield and purity, significantly supporting the clinical development of related compounds (Bell et al., 2012).
Molluscicidal Properties
Studies have explored the use of this compound in synthesizing thiazolo[5,4-d]pyrimidines with molluscicidal properties. This application is particularly relevant in controlling populations of snails that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Antihypertensive Activity
Research into the synthesis of novel pyridine derivatives using this compound has indicated potential antihypertensive activity. These compounds have been synthesized starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine (Kumar & Mashelker, 2006).
Photophysicochemical Properties
The compound has been used in the synthesis of zinc(II) and chloroindium(III) phthalocyanines, where its derivatives were investigated for their spectral, photophysical, and photochemical properties. Such studies are crucial for developing advanced materials in fields like photodynamic therapy and solar cells (Kuruca et al., 2018).
Antibacterial Activity
The synthesis and antibacterial activity of ethyl thionicotinates and related compounds containing this compound have been investigated. These compounds show promise in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Propiedades
IUPAC Name |
ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBUCQWECYBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726955 | |
| Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856165-97-4 | |
| Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

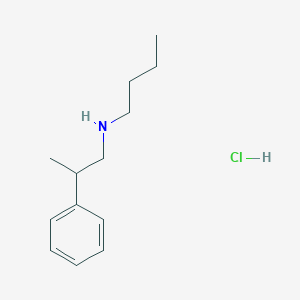
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)
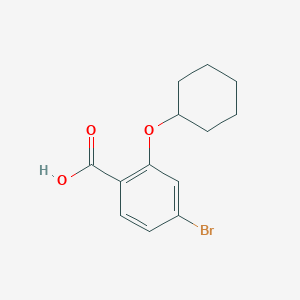
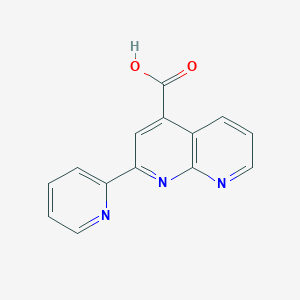


![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
